molecular formula C9H8BrN3 B1286356 4-(4-bromophenyl)-1H-pyrazol-3-amine CAS No. 40545-64-0

4-(4-bromophenyl)-1H-pyrazol-3-amine

Cat. No.: B1286356
CAS No.: 40545-64-0
M. Wt: 238.08 g/mol
InChI Key: ABKUXQSVMWMABM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1H-pyrazol-3-amine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromoaniline with hydrazine derivatives. One common method involves the cyclization of 4-bromoaniline with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds with diverse functional groups .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease . The compound’s molecular targets and pathways are often studied using molecular docking and in vitro assays to elucidate its interactions at the molecular level .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-bromophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKUXQSVMWMABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960957
Record name 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40545-64-0, 57999-08-3
Record name 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-(4-bromophenyl)pyrazole
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